molecular formula C18H28N4O4 B2979276 Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate CAS No. 2375250-71-6

Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate

Cat. No.: B2979276
CAS No.: 2375250-71-6
M. Wt: 364.446
InChI Key: LTSFQGNIGMSLHR-KGLIPLIRSA-N
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Description

This compound is a piperidine derivative featuring:

  • Ethyl ester group: Enhances lipophilicity and metabolic stability.
  • Pyridinylamino substituent: A 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl group, where the tert-butoxycarbonyl (Boc) moiety protects the amine.
  • (3R,4S) stereochemistry: Likely critical for target selectivity in biological systems.

Properties

IUPAC Name

ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-5-25-16(23)13-11-19-9-8-14(13)22-15-7-6-12(10-20-15)21-17(24)26-18(2,3)4/h6-7,10,13-14,19H,5,8-9,11H2,1-4H3,(H,20,22)(H,21,24)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSFQGNIGMSLHR-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC1NC2=NC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNCC[C@@H]1NC2=NC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the addition of functional groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve coupling reactions using reagents such as pyridine derivatives.

    Addition of Functional Groups: Functional groups such as the ethyl ester and the tert-butyl carbamate can be introduced through esterification and carbamation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Ethyl Piperidinecarboxylate Derivatives

Compound Substituents Key Differences Properties/Implications
Target Compound Boc-protected pyridinylamino at C4, (3R,4S) N/A Enhanced amine stability; stereospecificity
ASE 2474: Ethyl 4-oxo-1-piperidinecarboxylate 4-ketone group Ketone vs. amino group at C4 Reduced basicity; altered H-bonding capacity
ASE 2498: Ethyl 4-oxo-piperidine-3-carboxylate 4-ketone and 3-ethyl ester Ketone at C4; ester at C3 vs. C3R,4S configuration Potential for divergent metabolic pathways

Piperidine Derivatives with Amino Substituents

Compound Substituents Key Differences Properties/Implications
Ethyl 4-((3-(4-methylpiperidin-1-yl)propyl)amino)piperidine-1-carboxylate Propyl-linked 4-methylpiperidine at C4 Bulky, lipophilic substituent vs. pyridinyl group Increased membrane permeability; off-target effects
4-[[(4-Chlorophenyl)pyridin-2-ylmethoxy]piperidine-1-carboxylate Chlorophenyl-pyridinylmethoxy group at C4 Aromatic vs. Boc-protected amino-pyridinyl Enhanced π-π stacking; potential cytotoxicity

Heterocyclic Variants

Compound Core Structure Key Differences Properties/Implications
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-pyridazine-1-carboxylate Pyridazine ring with thieno fusion Pyridazine vs. pyridine; sulfur incorporation Altered electronic profile; solubility changes
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-pyrrolo[1,2-b]pyridazine ester Pyrrolo-pyridazine core Bicyclic system vs. monocyclic piperidine Broader kinase inhibition potential

Research Findings and Implications

  • Steric and Electronic Effects : The Boc group in the target compound shields the amine, reducing metabolic degradation compared to unprotected analogs like ASE 2498 .
  • Stereochemistry : The (3R,4S) configuration may confer higher selectivity for chiral targets (e.g., enzymes or receptors) versus racemic mixtures in similar compounds .
  • Heterocyclic Influence : Pyridine/pyridazine substitution alters binding kinetics; pyridinyl groups favor hydrogen bonding, while pyridazines enhance π-stacking .
  • Lipophilicity : Ethyl esters in all compared compounds improve bioavailability, but bulkier substituents (e.g., 4-methylpiperidinylpropyl) may reduce solubility .

Biological Activity

Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring and various functional groups that contribute to its biological activity. The molecular formula is C14H21N3O2C_{14}H_{21}N_{3}O_{2} with a molecular weight of approximately 263.3354 g/mol.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, primarily involving the modulation of nitric oxide (NO) production and interaction with various biological pathways.

  • Nitric Oxide Production : The compound enhances the synthesis of nitric oxide, which plays a critical role in various physiological processes including vasodilation and neurotransmission .
  • Inflammatory Response Modulation : It has been shown to influence inflammatory pathways by enhancing the production of pro-inflammatory mediators such as IL-6 and IL-8, indicating a potential role in managing inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is likely to be well absorbed in the human gastrointestinal tract, with a high probability of intestinal absorption (1.0) and significant blood-brain barrier penetration (0.9577) .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation in animal models, suggesting its potential utility in treating conditions like rheumatoid arthritis .
  • Antitumor Activity : Research indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotection in models of neurodegenerative diseases, likely mediated through NO signaling pathways .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Study Reference
Anti-inflammatoryInhibition of IL-6 and IL-8 production
AntitumorInduction of apoptosis
NeuroprotectiveModulation of nitric oxide signaling

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